2-[1-Oxo-6-(trifluoromethyl)-1,2-dihydrophthalazin-2-yl]acetic acid
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Overview
Description
2-[1-Oxo-6-(trifluoromethyl)-1,2-dihydrophthalazin-2-yl]acetic acid is a chemical compound with the molecular formula C11H7F3N2O3 and a molecular weight of 272.18 g/mol . This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant electronegativity and its role in enhancing the chemical stability and biological activity of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires the use of specific reagents and catalysts to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The exact methods can vary, but they generally include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[1-Oxo-6-(trifluoromethyl)-1,2-dihydrophthalazin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride for trifluoromethylation and antimony trifluoride for the Swarts reaction . Reaction conditions often involve specific temperatures, pressures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phthalazinone compounds .
Scientific Research Applications
2-[1-Oxo-6-(trifluoromethyl)-1,2-dihydrophthalazin-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-Oxo-6-(trifluoromethyl)-1,2-dihydrophthalazin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to various receptors and enzymes, thereby modulating its biological activity . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethane (H–CF3): A simple trifluoromethyl compound used in various chemical reactions.
1,1,1-Trifluoroethane (H3C–CF3): Another trifluoromethyl compound with applications in refrigeration and as a propellant.
Hexafluoroacetone (F3C–CO–CF3): Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
2-[1-Oxo-6-(trifluoromethyl)-1,2-dihydrophthalazin-2-yl]acetic acid is unique due to its specific phthalazinone structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H7F3N2O3 |
---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
2-[1-oxo-6-(trifluoromethyl)phthalazin-2-yl]acetic acid |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)7-1-2-8-6(3-7)4-15-16(10(8)19)5-9(17)18/h1-4H,5H2,(H,17,18) |
InChI Key |
BGWXKBKBNNPSLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=NN(C2=O)CC(=O)O |
Origin of Product |
United States |
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